molecular formula C8H5FN2O2 B2948176 5-fluoro-1h-indazole-4-carboxylic acid CAS No. 848678-61-5

5-fluoro-1h-indazole-4-carboxylic acid

Cat. No.: B2948176
CAS No.: 848678-61-5
M. Wt: 180.138
InChI Key: QORYJQHEAIVCOI-UHFFFAOYSA-N
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Description

5-fluoro-1h-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1h-indazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1h-indazole and suitable carboxylating agents.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dimethyl sulfoxide (DMSO) and methanol.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1h-indazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

5-fluoro-1h-indazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1h-indazole-4-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-chloro-1h-indazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.

    5-bromo-1h-indazole-4-carboxylic acid: Contains a bromine atom, which can also influence the compound’s properties.

Uniqueness

The presence of the fluorine atom in 5-fluoro-1h-indazole-4-carboxylic acid makes it unique compared to its non-fluorinated counterparts. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORYJQHEAIVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-61-5
Record name 5-fluoro-1H-indazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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